Home > Products > Screening Compounds P75500 > Eribulin-d3 (mesylate)
Eribulin-d3 (mesylate) -

Eribulin-d3 (mesylate)

Catalog Number: EVT-12554570
CAS Number:
Molecular Formula: C41H63NO14S
Molecular Weight: 829.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eribulin was originally derived from the marine sponge Halichondria okadai and has been developed for clinical use due to its potent antitumor properties. The compound is classified under the drug class of microtubule inhibitors, which are crucial in cancer therapy due to their ability to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of eribulin-d3 involves complex organic chemistry techniques aimed at producing a structurally intricate macrocyclic ketone. The synthesis process typically includes:

  • Chemo-, Regio-, and Stereoselective Transformations: These transformations are essential to achieve the desired stereochemistry and functional groups necessary for biological activity.
  • High-Dilution Macrocyclization: This step poses significant challenges in terms of throughput and side reactions, requiring careful optimization for industrial-scale production .

A notable synthetic route was published in 2009, which improved upon earlier methods by enhancing yield and purity, thereby facilitating more efficient production .

Molecular Structure Analysis

Structure and Data

Eribulin-d3 (mesylate) possesses a complex molecular structure characterized by a macrocyclic ketone framework. Its IUPAC name reflects its detailed chemical constitution, although specific data such as the exact molecular formula or structure diagram is not provided here. The presence of deuterium atoms in eribulin-d3 serves to enhance its stability and tracking in biological studies.

Structural Characteristics

  • Molecular Formula: C17H21D3N2O4S
  • Molecular Weight: Approximately 357.5 g/mol (considering deuterium substitution)
Chemical Reactions Analysis

Reactions and Technical Details

Eribulin-d3 participates in various chemical reactions typical of microtubule inhibitors. Its primary reaction mechanism involves binding to tubulin, leading to:

  • Inhibition of Microtubule Dynamics: Eribulin preferentially binds to the plus ends of microtubules, preventing their polymerization without affecting depolymerization, thus sequestering tubulin into nonproductive aggregates .
  • Cell Cycle Arrest: This binding leads to G2/M phase cell cycle blockade, ultimately resulting in apoptotic cell death after prolonged exposure .
Mechanism of Action

Process and Data

The mechanism through which eribulin-d3 exerts its effects is multifaceted:

  1. Microtubule Dynamics Inhibition: By binding to tubulin, eribulin disrupts normal mitotic spindle formation.
  2. Induction of Apoptosis: Following mitotic blockade, cancer cells undergo apoptosis.
  3. Non-Cytotoxic Effects: Eribulin also induces changes in tumor biology that may not be directly related to its antimitotic properties, such as enhancing vascular perfusion and reducing hypoxia within tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eribulin-d3 (mesylate) exhibits several key physical and chemical properties relevant to its function:

  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Enhanced stability due to deuteration, which can improve pharmacokinetic profiles.
  • Melting Point: Specific melting point data may require experimental determination.

These properties are critical for understanding how eribulin behaves in biological systems and how it can be effectively utilized in therapeutic contexts.

Applications

Scientific Uses

Eribulin-d3 is primarily employed in research settings focused on cancer treatment. Its applications include:

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of eribulin.
  • Mechanistic Studies: Investigating how eribulin interacts with cellular components at a molecular level.
  • Clinical Trials Support: Assisting in the development of new formulations or combinations with other therapeutic agents for enhanced efficacy against various cancers.

Research continues into the broader implications of eribulin's mechanisms, exploring its potential applications across different types of malignancies beyond those currently approved for treatment .

Properties

Product Name

Eribulin-d3 (mesylate)

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-14-methyl-8,15-dimethylidene-21-(trideuteriomethoxy)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid

Molecular Formula

C41H63NO14S

Molecular Weight

829.0 g/mol

InChI

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1/i4D3;

InChI Key

QAMYWGZHLCQOOJ-OGUHGQNFSA-N

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]5[C@H]6[C@@H](O4)[C@@H]7[C@H](O6)C[C@@](O7)(O5)CC[C@H]8CC(=C)[C@@H](O8)CC[C@H]9C[C@H](C(=C)[C@H](O9)C[C@@H]2O[C@@H]1C[C@@H](CN)O)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.